
1-(4-Methyl-5-nitropyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-5-nitropyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 5-position, along with an ethanone group at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the nitration of 4-methylpyridine followed by acetylation. The reaction conditions typically include the use of nitric acid and acetic anhydride under controlled temperatures . Industrial production methods may involve more scalable processes, such as continuous flow nitration and acetylation, to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methyl-5-nitropyridin-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine.
The major products formed from these reactions include pyridine N-oxides, amines, and halogenated derivatives, respectively.
Applications De Recherche Scientifique
1-(4-Methyl-5-nitropyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but they may involve DNA, proteins, and other cellular macromolecules .
Comparaison Avec Des Composés Similaires
1-(4-Methyl-5-nitropyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methyl-3-nitropyridin-2-yl)ethanone: This compound has a similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(4-Methyl-5-nitro-pyridin-2-yl)-ethanone: Another closely related compound with slight differences in molecular structure and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
1-(4-methyl-5-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-7(6(2)11)9-4-8(5)10(12)13/h3-4H,1-2H3 |
Clé InChI |
AUWHQHBKDBPYDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


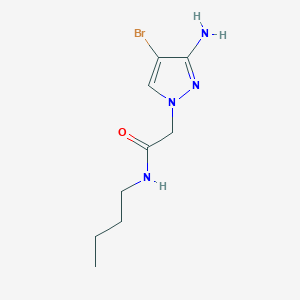

![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
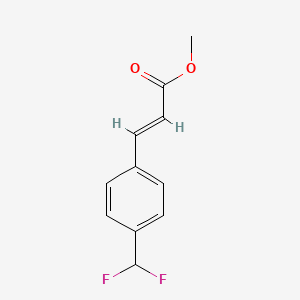
![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
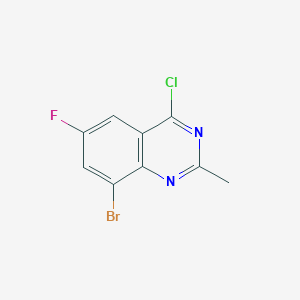
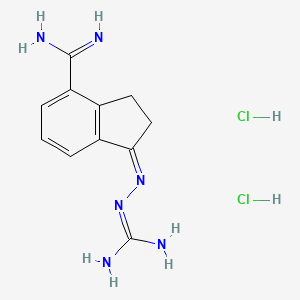

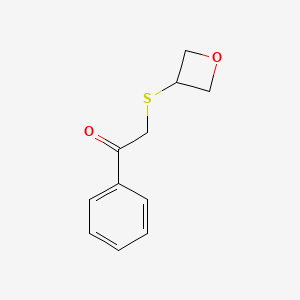
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
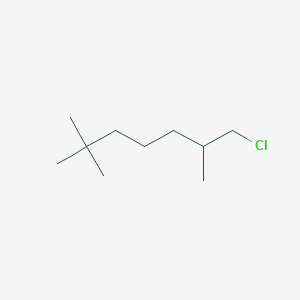
![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)

![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
